Irl-1038, chemically known as Irl-1038, is a synthetic peptide analog of endothelin-1 (ET-1). [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] It functions as a selective antagonist for the endothelin ETB receptor subtype. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] Researchers employ Irl-1038 extensively to investigate the physiological and pathological roles of the ETB receptor in various tissues and organs. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
The synthesis of Cys(11)-Cys(15)-endothelin-1 (11-21) is typically accomplished through solid-phase peptide synthesis. This method involves the stepwise addition of protected amino acids to a growing peptide chain that is anchored to a solid resin. The specific sequence for IRL-1038 includes cysteine residues at positions 11 and 15, which are crucial for forming disulfide bridges that stabilize the peptide structure.
The molecular structure of Cys(11)-Cys(15)-endothelin-1 (11-21) features two critical disulfide bonds that contribute to its unique three-dimensional conformation:
Cys(11)-Cys(15)-endothelin-1 (11-21) participates in several chemical reactions primarily associated with its interaction with endothelin receptors:
The mechanism of action for Cys(11)-Cys(15)-endothelin-1 (11-21) revolves around its role as an antagonist at the ETB receptor:
This mechanism makes it an important compound in studying cardiovascular diseases where endothelin signaling plays a critical role. Its ability to selectively inhibit ETB receptor activity allows researchers to dissect the complex roles that endothelins play in various pathophysiological conditions .
Cys(11)-Cys(15)-endothelin-1 (11-21) exhibits several notable physical and chemical properties:
The presence of disulfide bonds contributes significantly to its stability under physiological conditions, making it suitable for various experimental applications.
Cys(11)-Cys(15)-endothelin-1 (11-21) has several important applications in scientific research:
Cys(11)-Cys(15)-endothelin-1 (11-21) represents a truncated, biologically active fragment of the full-length endothelin-1 peptide, encompassing residues 11 through 21 of the native peptide. Its primary sequence is defined as H-Cys-Val-Tyr-Phe-Cys-His-Leu-Asp-Ile-Ile-Trp-OH using the one-letter amino acid code: C-V-Y-F-C-H-L-D-I-I-W [4] [10]. This 11-amino acid peptide retains critical structural features of the C-terminal domain of endothelin-1, with a molecular formula of C₆₈H₉₂N₁₄O₁₅S₂ and a molecular weight of 1409.7 g/mol [4].
The defining structural characteristic of this fragment is its intramolecular disulfide bond formed between the sulfur atoms of the cysteine residues at positions 11 and 15 (relative to the full-length endothelin-1 sequence). This cyclization creates a 7-amino acid ring structure (Cys¹¹-Val-Tyr-Phe-Cys¹⁵) connected via the disulfide bridge, with a flexible C-terminal tail (His-Leu-Asp-Ile-Ile-Trp) extending from Cys¹⁵ [10]. This configuration stands in stark contrast to full-length endothelin-1, which possesses two disulfide bonds (Cys¹-Cys¹⁵ and Cys³-Cys¹¹), creating a complex bicyclic structure. The selective disulfide bond in Cys(11)-Cys(15)-endothelin-1 (11-21) is chemically stable under physiological conditions and is essential for maintaining the peptide's bioactive conformation necessary for receptor recognition [10].
Table 1: Primary Structural Features of Cys(11)-Cys(15)-Endothelin-1 (11-21)
Characteristic | Detail |
---|---|
Amino Acid Sequence (1-letter) | C-V-Y-F-C-H-L-D-I-I-W |
Amino Acid Sequence (3-letter) | H-Cys-Val-Tyr-Phe-Cys-His-Leu-Asp-Ile-Ile-Trp-OH |
Molecular Formula | C₆₈H₉₂N₁₄O₁₅S₂ |
Molecular Weight | 1409.7 g/mol |
CAS Registry Number | 144602-02-8 |
Synonyms | IRL-1038; Endothelin-1 (11-21), Cys¹¹-Cys¹⁵-; DA-52896 |
Key Structural Feature | Intramolecular disulfide bond between Cysteine 11 and Cysteine 15 |
Cys(11)-Cys(15)-endothelin-1 (11-21) exhibits significant structural homology with the C-terminal domain of full-length endothelin-1 (ET-1) and related snake venom toxins, particularly sarafotoxin-6b (SRTX-6b). While full-length ET-1 (21 amino acids: CSCSSLMDKECVYFCHLDIIW) possesses two disulfide bonds (Cys¹-Cys¹⁵ and Cys³-Cys¹¹) forming an N-terminal loop (residues 1-10) and a C-terminal loop (residues 11-15 connected to the tail), the truncated fragment 11-21 retains only the Cys¹¹-Cys¹⁵ disulfide bond and the C-terminal hexapeptide tail (His-Leu-Asp-Ile-Ile-Trp) [10] (See Table 1 in [10]). This C-terminal tail is highly conserved across the endothelin family (ET-1, ET-2, ET-3) and sarafotoxins.
The core recognition motif Cys-Val-Tyr-Phe-Cys (residues 11-15), stabilized by the disulfide bond, is structurally superimposable with the corresponding region in both ET-1 and SRTX-6b. This conservation underpins the fragment's ability to interact with endothelin receptors, albeit with distinct selectivity compared to the full-length peptides. Crucially, the truncation eliminates the N-terminal loop (residues 1-10) and the first disulfide bond (Cys¹-Cys¹⁵) of ET-1. The N-terminal loop in full-length ET-1 is critical for high-affinity interaction with the ETA receptor subtype. Consequently, Cys(11)-Cys(15)-endothelin-1 (11-21) loses potent ETA agonism but retains sufficient structural elements, particularly the C-terminal tail and the Cys¹¹-Cys¹⁵ ring, to function as a selective ETB receptor antagonist (IRL-1038) [5]. This contrasts sharply with SRTX-6b, which, despite overall structural similarity to ET-1 (including two disulfide bonds), also acts primarily on ETA receptors. The structural simplification in the 11-21 fragment is therefore directly responsible for its altered receptor specificity.
Table 2: Structural Comparison of Endothelin-1 (11-21), Full-Length Endothelin-1, and Sarafotoxin-6b
Feature | Cys(11)-Cys(15)-ET-1 (11-21) (IRL-1038) | Full-Length Endothelin-1 (ET-1) | Sarafotoxin-6b (SRTX-6b) |
---|---|---|---|
Length (aa) | 11 | 21 | 21 |
Disulfide Bonds | 1 (Cys¹¹-Cys¹⁵) | 2 (Cys¹-Cys¹⁵ & Cys³-Cys¹¹) | 2 (Cys¹-Cys¹⁵ & Cys³-Cys¹¹) |
N-terminal Loop (1-10/1-15) | Absent | Present (Cys¹-Cys¹⁵ bond) | Present (Cys¹-Cys¹⁵ bond) |
C-terminal Ring (11-15) | Present (Cys¹¹-Cys¹⁵ bond) | Present (Cys¹¹-Cys¹⁵ bond) | Present (Cys¹¹-Cys¹⁵ bond) |
C-terminal Tail (16-21) | Present (H-L-D-I-I-W) | Present (H-L-D-I-I-W) | Present (H-L-D-I-I-W - conserved) |
Primary Receptor Activity | ETB antagonist | ETA/ETB agonist | ETA agonist |
Key Functional Consequence | Selective ETB blockade | Potent vasoconstriction | Potent vasoconstriction |
The three-dimensional structure and flexibility of Cys(11)-Cys(15)-endothelin-1 (11-21) are highly sensitive to the surrounding environment, significantly influencing its receptor interaction profile. In aqueous solutions (e.g., standard buffers), the peptide predominantly adopts an extended or flexible conformation. The disulfide-constrained pentapeptide ring (Cys¹¹-Val-Tyr-Phe-Cys¹⁵) exhibits some degree of rigidity, but the C-terminal tail (His¹⁶-Leu-Asp-Ile-Ile-Trp²¹) displays considerable backbone flexibility and dynamic motion. This flexibility in aqueous environments contributes to a relatively low binding affinity for both ETA and ETB receptors compared to the full-length, structured endothelin-1 [5] [9].
Upon encountering membrane-mimetic environments, such as detergent micelles (e.g., sodium dodecyl sulfate, SDS) or phospholipid vesicles, a dramatic conformational change occurs. Hydrophobic residues within the disulfide ring (notably Tyr¹³ and Phe¹⁴) and, crucially, within the C-terminal tail (Ile¹⁹, Ile²⁰, Trp²¹) interact strongly with the hydrophobic lipid phase or detergent tails. This interaction induces a folding transition in the peptide. Biophysical studies, including circular dichroism (CD) and NMR spectroscopy, indicate that in these environments, the C-terminal tail folds back towards or associates closely with the disulfide ring. This compaction stabilizes a specific conformation where the hydrophobic face of the peptide (formed by Tyr¹³, Phe¹⁴, Ile¹⁹, Ile²⁰, Trp²¹) is shielded from water, while potentially exposing key polar residues (His¹⁵, Asp¹⁷) involved in receptor contact. This membrane-associated conformation is functionally critical, as it closely resembles the bioactive structure recognized by the ETB receptor binding pocket [5]. The ability to adopt this folded conformation upon membrane binding explains why IRL-1038, despite its small size and flexibility in solution, acts as a potent and selective ETB antagonist. Its induced fit within the membrane microenvironment allows for high-affinity, competitive displacement of full-length endothelins from ETB receptors [5] [9].
The cysteine residues at positions 11 and 15 are absolutely indispensable for the structural integrity, stability, and biological function of Cys(11)-Cys(15)-endothelin-1 (11-21). Their primary role is the formation of the intramolecular disulfide bond (Cys¹¹-S-S-Cys¹⁵). This covalent linkage creates the essential 7-membered ring structure (residues 11-15) that serves as a key receptor recognition motif [10] [4].
The disulfide bond confers significant conformational stability to the peptide. It restricts the rotational freedom of the Val¹²-Tyr¹³-Phe¹⁴ backbone, pre-organizing the spatial orientation of these side chains, particularly the aromatic rings of Tyr¹³ and Phe¹⁴, which are involved in hydrophobic interactions critical for binding. Furthermore, the cyclic constraint significantly enhances the peptide's resistance to proteolytic degradation compared to a linear analogue. The constrained ring structure makes it less accessible to exopeptidases targeting the N- or C-terminus and hinders the approach of endopeptidases that might cleave within the ring [4].
Mutational analysis unequivocally demonstrates the functional necessity of these cysteines and their correct pairing. Replacement of either Cys¹¹ or Cys¹⁵ with non-thiol-containing residues like alanine (e.g., Ala¹¹ or Ala¹⁵ mutants) results in a complete loss of the disulfide bond. This leads to a fully linear peptide that lacks the constrained ring structure. Such linear mutants exhibit dramatically reduced conformational stability, increased susceptibility to proteolysis, and a complete loss of ETB receptor binding affinity and antagonistic activity [10]. Attempts to force alternative disulfide pairings (e.g., involving free cysteines from other molecules) result in misfolded oligomers or aggregates lacking biological activity. The orthodox Cys¹¹-Cys¹⁵ disulfide bond is therefore non-interchangeable and forms the essential structural core defining the peptide's pharmacology as IRL-1038, the selective ETB antagonist [5] [4]. The cyclization process itself, typically achieved through controlled oxidation during solid-phase peptide synthesis or in solution, is a critical step in producing the functionally active peptide [4].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0